

# Reactive Blue 160: A Comprehensive Technical Review for Scientific Research

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Reactive Blue 160*

Cat. No.: *B1244196*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

C.I. **Reactive Blue 160** is a diazo reactive dye characterized by its complex aromatic structure, which includes two azo linkages (-N=N-), two reactive chlorotriazine rings, and multiple sulfonate groups (-SO<sub>3</sub><sup>-</sup>)[1]. This structure imparts a deep blue color, high water solubility, and a strong affinity for cellulosic fibers, making it a widely used colorant in the textile industry[1]. However, the stability of its aromatic rings and its high solubility also contribute to its persistence in textile effluents, posing significant environmental challenges[1]. Research indicates that approximately 10-15% of reactive dyes are lost to effluent during the dyeing process[1]. Consequently, **Reactive Blue 160** has become a model compound for studies on wastewater treatment and the toxicological effects of industrial dyes. This technical guide provides a comprehensive review of the scientific literature on **Reactive Blue 160**, focusing on its chemical properties, methods for its degradation and removal, and its toxicological profile.

## Chemical and Physical Properties

**Reactive Blue 160** is a complex molecule with the chemical formula C<sub>38</sub>H<sub>23</sub>Cl<sub>2</sub>N<sub>14</sub>Na<sub>5</sub>O<sub>18</sub>S<sub>5</sub> and a molecular weight of approximately 1309.86 g/mol [2]. Its key structural features, the azo

linkages, are the primary chromophores responsible for its color. The two dichlorotriazine rings serve as reactive sites, forming covalent bonds with hydroxyl groups on fibers[1]. The numerous sulfonate groups ensure its high solubility in water[1].

Property	Value	Reference
IUPAC Name	pentasodium;2-[[[3-[[4-chloro-6-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,5-disulfonatoanilino]-1,3,5-triazin-2-yl]amino]-2-hydroxy-5-sulfonatophenyl]diazenyl]-phenylmethyl]diazenyl]-5-sulfonatobenzoate	[2]
Molecular Formula	C <sub>38</sub> H <sub>23</sub> Cl <sub>2</sub> N <sub>14</sub> Na <sub>5</sub> O <sub>18</sub> S <sub>5</sub>	[2]
Molecular Weight	1309.9 g/mol	[2]
CAS Number	71872-76-9	[1]
$\lambda_{\max}$	618 nm	[3]

## Experimental Protocols for Degradation and Removal

The environmental persistence of **Reactive Blue 160** has driven research into various methods for its removal from wastewater. The following sections detail the experimental protocols for the most common degradation and removal techniques.

### Photocatalytic Degradation

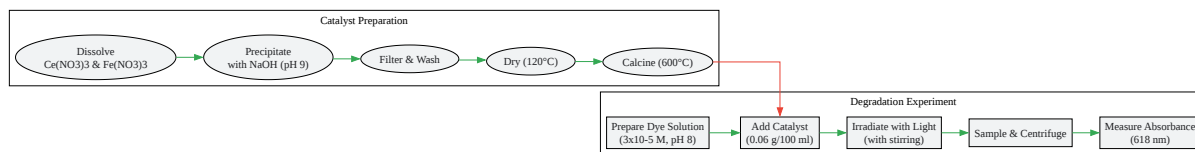
Photocatalysis utilizes semiconductor materials to generate highly reactive hydroxyl radicals in the presence of light, which then degrade the dye molecules.

Experimental Protocol: Heterogeneous Photocatalysis using CeFeO<sub>3</sub>

- Preparation of Photocatalyst (CeFeO<sub>3</sub>):

- Dissolve equimolar amounts of  $\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$  and  $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$  in distilled water to produce a 0.1 M aqueous solution.
- Add 1 M NaOH dropwise to the solution with continuous stirring until a pH of 9 is reached to achieve complete precipitation.
- Filter and wash the precipitate.
- Dry the precipitate in an oven at 120°C.
- Grind the dried precipitate and calcine it at 600°C for 5 hours[4].
- Degradation Experiment:
  - Prepare a  $1 \times 10^{-3}$  M stock solution of **Reactive Blue 160**.
  - In a suitable reaction vessel, add a specific amount of the  $\text{CeFeO}_3$  photocatalyst (e.g., 0.06 g) to a specific volume of the dye solution (e.g., 100 ml) with a desired concentration (e.g.,  $3 \times 10^{-5}$  M)[4].
  - Adjust the pH of the solution to the desired value (e.g., pH 8)[4].
  - Irradiate the suspension with a light source (e.g., a visible light lamp) under constant stirring.
  - Withdraw aliquots of the suspension at regular intervals, centrifuge to remove the photocatalyst, and measure the absorbance of the supernatant at the dye's  $\lambda_{\text{max}}$  (618 nm) using a UV-Vis spectrophotometer to monitor the degradation progress[3].

#### Experimental Workflow for Photocatalytic Degradation



[Click to download full resolution via product page](#)

Caption: Workflow for the photocatalytic degradation of **Reactive Blue 160**.

## Ozonation

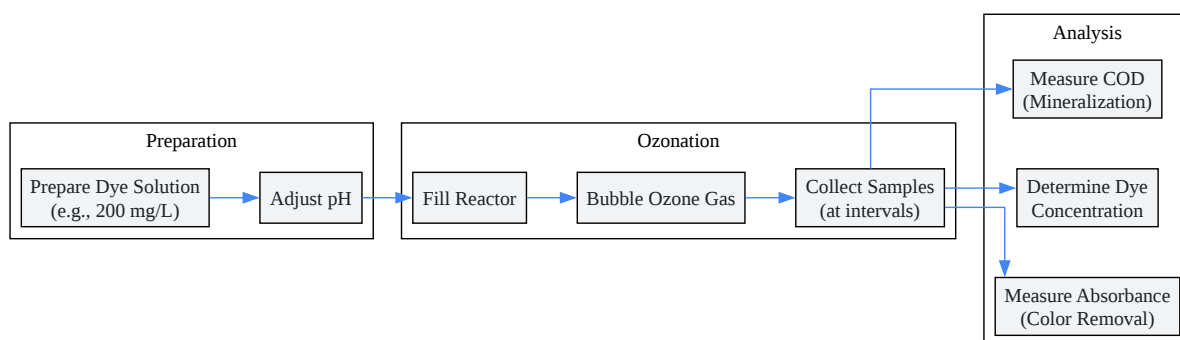
Ozonation involves the use of ozone ( $O_3$ ) as a powerful oxidizing agent to break down the complex structure of the dye.

### Experimental Protocol: Batch Ozonation

- Experimental Setup:
  - Use a bubble column reactor with a ceramic diffuser at the bottom.
  - Connect an ozone generator to the reactor.
  - Prepare a synthetic wastewater solution of **Reactive Blue 160** at a specific concentration (e.g., 200 mg/L)[5].
- Ozonation Procedure:
  - Fill the reactor with a known volume of the dye solution (e.g., 10 liters)[5].
  - Adjust the pH of the solution to the desired value.

- Start the ozone generator and bubble ozone gas through the solution at a specific flow rate.
- Collect samples at regular time intervals (e.g., every 10 minutes)[6].
- Analyze the samples for color removal (spectrophotometrically at  $\lambda_{\max}$ ), dye concentration, and Chemical Oxygen Demand (COD) to assess the extent of mineralization[5].

### Experimental Workflow for Ozonation



[Click to download full resolution via product page](#)

Caption: Workflow for the ozonation of **Reactive Blue 160**.

## Biodegradation

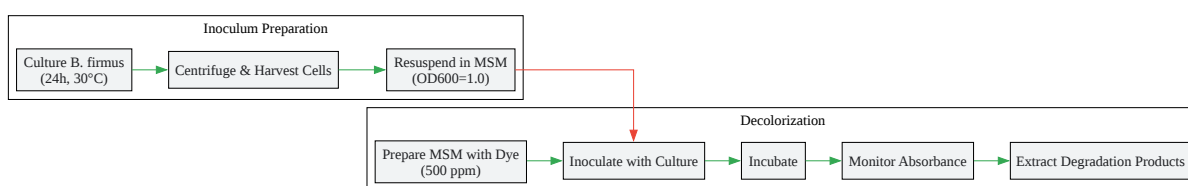
Biodegradation utilizes microorganisms to break down the dye molecules into less harmful substances.

Experimental Protocol: Biodegradation by *Bacillus firmus*

- Inoculum Preparation:

- Inoculate *Bacillus firmus* in a nutrient broth medium and incubate at 30°C for 24 hours.
- Centrifuge the culture at 6000 RPM for 10 minutes to harvest the cells.
- Resuspend the cell pellets in a mineral salt medium (MSM) to achieve a cell density with an optical density (OD) of 1.0 at 600 nm[7].
- Decolorization Experiment:
  - Prepare MSM containing **Reactive Blue 160** at a specific initial concentration (e.g., 500 ppm)[7].
  - Inoculate the dye-containing MSM with the prepared *B. firmus* culture (e.g., at a 50:1 medium to inoculum ratio)[7].
  - Incubate the culture under appropriate conditions (e.g., temperature, shaking).
  - Monitor the decolorization by periodically measuring the absorbance of the culture supernatant at the dye's  $\lambda_{\max}$ .
  - After complete decolorization, extract the degradation products with an equal volume of ethyl acetate for further analysis (e.g., toxicity assays)[7].

### Experimental Workflow for Biodegradation



[Click to download full resolution via product page](#)

Caption: Workflow for the biodegradation of **Reactive Blue 160**.

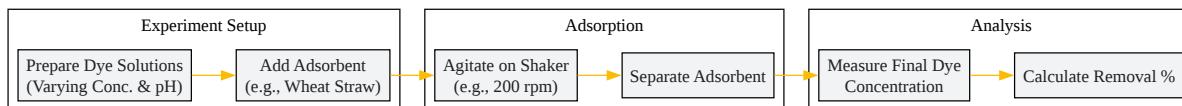
## Adsorption

Adsorption is a physical process where dye molecules adhere to the surface of an adsorbent material.

Experimental Protocol: Batch Adsorption using Wheat Straw

- Adsorbent Preparation:
  - Use natural wheat straw (NWS) or modified wheat straw (MWS).
- Batch Adsorption Experiment:
  - In a series of conical flasks, add a fixed volume of Reactive Blue dye solution (e.g., 100 mL) of varying initial concentrations (e.g., 5-90 mg/L)[8].
  - Add a specific dosage of the adsorbent (e.g., 0.1-1 g) to each flask[8].
  - Adjust the pH of the solutions to different values (e.g., 2.5-10.5) to determine the optimal pH[8].
  - Agitate the flasks on a shaker at a constant speed (e.g., 200 rpm) and room temperature for a specific contact time[8].
  - After agitation, separate the adsorbent from the solution by filtration or centrifugation.
  - Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer to calculate the removal percentage and adsorption capacity.

Experimental Workflow for Adsorption



[Click to download full resolution via product page](#)

Caption: Workflow for the batch adsorption of Reactive Blue dye.

## Quantitative Data on Degradation and Removal

Method	Conditions	Removal/Degradation Efficiency	Reference
Ozonation	Initial Dye Conc.: 200 mg/L, Ozonation Time: 30 min	Color Removal: 98.04%, Dye Removal: 99.84%, COD Removal: 87.31%	[5]
Ozonation (Continuous, Counter-current)	HRT: 30 min	Color Removal: 97.24%, Dye Removal: 99.76%, COD Removal: 86.38%	[5]
Photocatalysis (CeFeO <sub>3</sub> )	pH: 8, Catalyst: 0.06 g/100 ml, Dye Conc.: 3x10 <sup>-5</sup> M	Optimum conditions for degradation	[4]
Photocatalysis (TiO <sub>2</sub> )	Catalyst: 3 g/L	90.98% decolorization	[3]
Adsorption (Modified Wheat Straw)	-	92.17% removal	[8]
Adsorption (Natural Wheat Straw)	-	68% removal	[8]
Adsorption (Activated Carbon)	-	90.5% removal	[8]

## Toxicological Profile

Studies have shown that **Reactive Blue 160** exhibits toxicity to various organisms. The degradation products, however, are generally found to be less toxic.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

- Cell Culture:
  - Culture human skin cell line (CRL-1474) in an appropriate medium.

- Exposure:
  - Expose the cells to different concentrations of **Reactive Blue 160** (e.g., 1.59 to 500  $\mu\text{g/ml}$ ) and its degraded products for a specific duration (e.g., 24 hours)[7].
- MTT Assay:
  - After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells and incubate.
  - Living cells will reduce the yellow MTT to purple formazan crystals.
  - Solubilize the formazan crystals and measure the absorbance at a specific wavelength to determine cell viability.
  - Calculate the  $\text{IC}_{50}$  value, which is the concentration of the substance that causes a 50% reduction in cell viability.

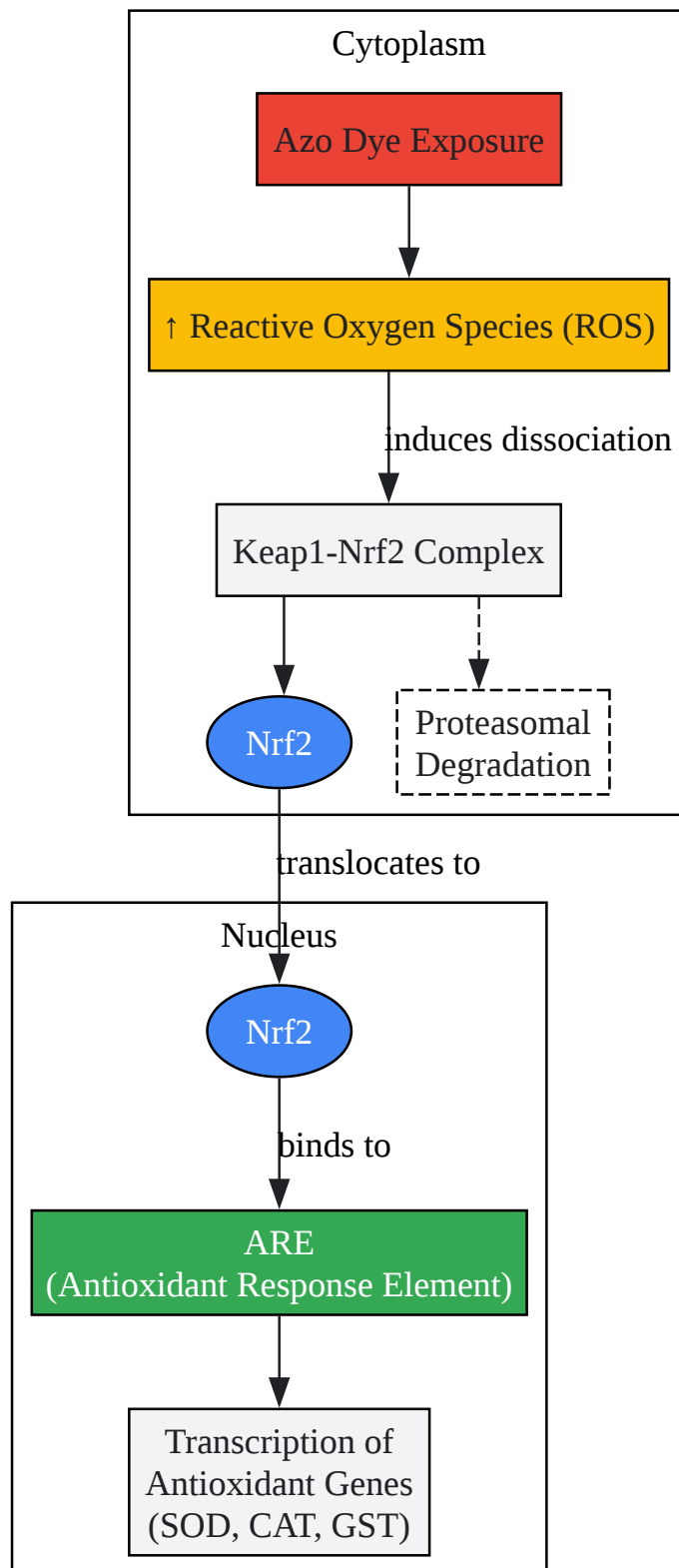
Assay	Organism/Cell Line	Endpoint	Result	Reference
Cytotoxicity (MTT)	Human skin cell line (CRL-1474)	IC <sub>50</sub> (24h)	Reactive Blue 160: 19.77 µg/ml, Degraded Products: 357.7 µg/ml	[7]
Zebrafish Embryo Toxicity	Zebrafish (Danio rerio)	Survival, Hatching, Heartbeat Rate, Phenotypic Alterations	At 500 µg/ml, Reactive Blue 160 decreased survival, hatching, and heartbeat rate, and induced phenotypic alterations. Degraded products showed less toxicity.	[7]

## Signaling Pathways

While research directly linking **Reactive Blue 160** to specific signaling pathways is limited, studies on azo dyes in general suggest their involvement in inducing oxidative stress. Exposure to azo dyes has been shown to activate the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. Upon exposure to oxidative stress, such as that induced by azo dyes, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the production of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST), which help to mitigate the oxidative damage[9][10].

Keap1-Nrf2-ARE Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Activation of the Nrf2 signaling pathway in response to azo dye-induced oxidative stress.

## Conclusion

**Reactive Blue 160** is a commercially significant dye that presents considerable environmental and toxicological concerns. This technical guide has summarized the key scientific literature, providing an overview of its chemical properties, detailed experimental protocols for its degradation and removal, quantitative data on the efficiency of these methods, and its toxicological profile. The primary degradation methods include photocatalysis, ozonation, biodegradation, and adsorption, each with varying degrees of efficiency depending on the experimental conditions. Toxicological studies indicate that while **Reactive Blue 160** is cytotoxic, its degradation products are significantly less harmful. Furthermore, the broader class of azo dyes, to which **Reactive Blue 160** belongs, has been implicated in the activation of the Keap1-Nrf2-ARE signaling pathway as a response to oxidative stress. This compilation of data and methodologies serves as a valuable resource for researchers and professionals working on the environmental remediation of textile dyes and in the field of toxicology. Further research is warranted to fully elucidate the specific cellular and molecular mechanisms of **Reactive Blue 160** toxicity and to develop more efficient and economically viable degradation technologies.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- [1. C.I. Reactive Blue 160 | 71872-76-9 | Benchchem \[benchchem.com\]](#)
- [2. C.I. Reactive Blue 160 | C38H23Cl2N14Na5O18S5 | CID 156226 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. ijirset.com \[ijirset.com\]](#)
- [4. primescholars.com \[primescholars.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)

- [6. jpoll.ut.ac.ir \[jpoll.ut.ac.ir\]](http://jpoll.ut.ac.ir)
- [7. Biodegradation of textile dye Reactive Blue 160 by Bacillus firmus \(Bacillaceae: Bacillales\) and non-target toxicity screening of their degraded products - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Adsorption of Reactive Blue Dye onto Natural and Modified Wheat Straw, American Journal of Chemical Engineering, Science Publishing Group \[sciencepublishinggroup.com\]](#)
- [9. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers \[openbiochemistryjournal.com\]](#)
- [10. openbiochemistryjournal.com \[openbiochemistryjournal.com\]](http://openbiochemistryjournal.com)
- To cite this document: BenchChem. [Reactive Blue 160: A Comprehensive Technical Review for Scientific Research]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1244196/docs#reactive-blue-160-a-comprehensive-technical-review-for-scientific-research\]](https://www.benchchem.com/product/b1244196/docs#reactive-blue-160-a-comprehensive-technical-review-for-scientific-research)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check